3-Descyano Fludioxonil 3-Carboxaldehyde
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Overview
Description
3-Descyano Fludioxonil 3-Carboxaldehyde is a chemical compound with the molecular formula C12H7F2NO3 and a molecular weight of 251.186 g/mol . It is a derivative of fludioxonil, a well-known fungicide used in agriculture to protect crops from fungal infections . The compound is characterized by its unique structure, which includes a difluorobenzodioxole moiety and a pyrrole carbaldehyde group .
Preparation Methods
The synthesis of 3-Descyano Fludioxonil 3-Carboxaldehyde typically involves the modification of fludioxonil. The reaction conditions often involve the use of specific reagents such as dimethylformamide and phosphorus oxychloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Descyano Fludioxonil 3-Carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives .
Scientific Research Applications
3-Descyano Fludioxonil 3-Carboxaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Descyano Fludioxonil 3-Carboxaldehyde is similar to that of fludioxonil. It exerts its effects by inhibiting the osmotic signal pathway in fungi, leading to the inhibition of spore germination and prevention of mycelial growth . The compound targets specific proteins in fungal cells, causing oxidative stress and triggering a biochemical cascade that leads to cell death .
Comparison with Similar Compounds
3-Descyano Fludioxonil 3-Carboxaldehyde is unique due to its structural modifications compared to fludioxonil. Similar compounds include:
Fludioxonil: A widely used fungicide with a cyano group instead of a carboxaldehyde group.
Indole derivatives: Compounds with similar biological activities and structural features.
The uniqueness of this compound lies in its specific structural modifications, which may confer different biological activities and chemical reactivity compared to its parent compound and other similar derivatives .
Properties
IUPAC Name |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-5-15-4-7(9)6-16/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHYPBQFZMBSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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